(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine
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Overview
Description
(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine is a chiral compound with a unique structure that includes a cyclopentane ring substituted with a pyrazole moiety and a methylamine group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
The synthesis of (1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the pyrazole moiety: This step often involves the reaction of the cyclopentane derivative with a pyrazole precursor under specific conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole moiety, using reagents like alkyl halides or acyl chlorides.
Addition: The compound can participate in addition reactions, such as Michael addition, with suitable electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It is used in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of (1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression .
Comparison with Similar Compounds
(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine can be compared with other similar compounds, such as:
(1R,2R)-1,2-diaminocyclohexane: This compound also features a cyclohexane ring and is used in the synthesis of chiral ligands and catalysts.
(1R,2R)-1,2-diphenylethane-1,2-diamine: Known for its use in enantioselective catalysis, this compound has a similar chiral center but different substituents.
(1R,2R)-cyclohexane-1,2-diamine: Another chiral compound used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry .
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
(1R,2R)-N-methyl-2-pyrazol-1-ylcyclopentan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-10-8-4-2-5-9(8)12-7-3-6-11-12/h3,6-10H,2,4-5H2,1H3/t8-,9-/m1/s1 |
InChI Key |
SMHGCGNICQWBKK-RKDXNWHRSA-N |
Isomeric SMILES |
CN[C@@H]1CCC[C@H]1N2C=CC=N2 |
Canonical SMILES |
CNC1CCCC1N2C=CC=N2 |
Origin of Product |
United States |
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